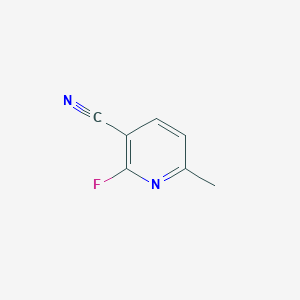![molecular formula C8H5Cl2NS B6230623 4,6-dichloro-3-methylthieno[2,3-b]pyridine CAS No. 2137806-76-7](/img/new.no-structure.jpg)
4,6-dichloro-3-methylthieno[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-3-methylthieno[2,3-b]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a thieno[2,3-b]pyridine core with chlorine and methyl substituents at specific positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-3-methylthieno[2,3-b]pyridine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the thieno[2,3-b]pyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: 4,6-Dichloro-3-methylthieno[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: Chlorine atoms on the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, 4,6-dichloro-3-methylthieno[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its derivatives may exhibit pharmacological properties that are beneficial in treating specific health conditions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and other high-performance polymers.
作用機序
The mechanism by which 4,6-dichloro-3-methylthieno[2,3-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological system and the desired outcome.
類似化合物との比較
4,6-Dichloro-2-methylthieno[2,3-b]pyridine
3,5-Dichlorothieno[2,3-b]pyridine
2,4-Dichlorothieno[2,3-b]pyridine
Uniqueness: 4,6-Dichloro-3-methylthieno[2,3-b]pyridine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to similar compounds, its unique structural features may lead to different biological activities and industrial uses.
特性
CAS番号 |
2137806-76-7 |
|---|---|
分子式 |
C8H5Cl2NS |
分子量 |
218.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



